molecular formula C19H15N5O4 B2910198 3-(3-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one CAS No. 2319877-70-6

3-(3-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2910198
CAS No.: 2319877-70-6
M. Wt: 377.36
InChI Key: XCJQQBLRWBPVHM-UHFFFAOYSA-N
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Description

3-(3-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one is a novel synthetic compound designed for research purposes, integrating a 1,2,4-triazolo[1,5-a]pyrimidine (TP) core with a coumarin (2H-chromen-2-one) moiety, linked via an azetidine carbonyl bridge. The TP scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, making it a potential bio-isostere in the design of enzyme inhibitors, particularly for kinases and other ATP-binding proteins . This scaffold has been investigated in various therapeutic areas, including as a basis for anticancer agents and inhibitors of viral enzymes, such as HIV-1 reverse transcriptase-associated ribonuclease H . The incorporation of the coumarin group adds a distinct pharmacophoric element known for a wide range of biological activities and fluorescent properties, which could be utilized in biochemical probing. The azetidine ring contributes conformational rigidity, potentially enhancing selectivity in target binding. This unique hybrid structure is intended for use in non-human research by qualified scientists for activities such as hit-to-lead optimization, mechanism-of-action studies, and structure-activity relationship (SAR) exploration in drug discovery. The product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the specific product data sheet for detailed handling and safety information.

Properties

IUPAC Name

3-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4/c1-11-6-16(24-19(22-11)20-10-21-24)27-13-8-23(9-13)17(25)14-7-12-4-2-3-5-15(12)28-18(14)26/h2-7,10,13H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJQQBLRWBPVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of microwave-assisted synthesis to reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .

Mechanism of Action

The mechanism of action of 3-(3-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one is unique due to its combination of the triazolopyrimidine, azetidine, and chromenone moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

The compound 3-(3-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one represents a novel heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazole moiety, an azetidine ring, and a chromenone system. Its molecular formula is C16H16N4O3C_{16}H_{16}N_4O_3, and it possesses a molecular weight of approximately 312.32 g/mol. The presence of the triazole ring is significant as it is known for its diverse biological activities.

Biological Activity Overview

The biological activities of compounds containing the triazole scaffold have been extensively studied. They exhibit various pharmacological effects including:

  • Antimicrobial Activity : Triazoles have shown promise as antifungal and antibacterial agents. For instance, derivatives of 1,2,4-triazoles have been reported to possess significant activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The inhibition of Polo-like kinase 1 (Plk1), a key regulator in cell division and cancer progression, has been linked to compounds with triazole structures. Research indicates that modifications in the triazole ring can enhance potency against various cancer cell lines .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Interaction with DNA : Similar compounds have demonstrated the ability to intercalate with DNA or inhibit topoisomerases, leading to apoptosis in cancer cells .
  • Signal Transduction Modulation : It may influence signaling pathways that regulate cell growth and survival.

Case Studies and Research Findings

Several studies have highlighted the efficacy of triazole-based compounds:

  • Study on Antimicrobial Activity : A series of triazole derivatives were synthesized and evaluated for their antimicrobial properties. One derivative showed an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics like vancomycin .
  • Cancer Cell Line Studies : Research focusing on Polo-like kinase inhibitors demonstrated that certain triazolo derivatives led to reduced viability in cancer cell lines with IC50 values in the low micromolar range .

Data Tables

Biological ActivityCompoundMIC/IC50 ValueReference
AntibacterialTriazole Derivative A0.046 μM
AnticancerTriazole Derivative B2.92 μM
AntifungalTriazole Derivative C0.125 μg/mL

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